molecular formula C7H5BrN2 B105606 4-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-06-2

4-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B105606
M. Wt: 197.03 g/mol
InChI Key: LEZHTYOQWQEBLH-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of compounds known for their diverse biological activities and potential use in drug discovery. The compound features a pyrrolopyridine core structure with a bromine substituent, which is a common motif in pharmaceutical chemistry due to its utility in various chemical transformations and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include regioselective bromination, cross-coupling reactions, and one-pot, multi-component approaches. For instance, the regioselective bromination of thieno[2,3-b]pyridine yields 4-bromothieno[2,3-b]pyridine with high selectivity and isolated yield, demonstrating the potential of such brominated compounds in drug discovery . Additionally, novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines have been synthesized via a three-component reaction involving N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds, highlighting the versatility of these heterocycles .

Molecular Structure Analysis

The molecular structure of related brominated heterocycles has been elucidated using techniques such as single-crystal X-ray diffraction, NMR, and MS analyses. For example, the crystal structure of a 4-bromobenzylthio-substituted pyridine derivative was determined, revealing a triclinic space group and specific bond lengths and angles . Such detailed structural information is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Brominated heterocycles like 4-bromo-1H-pyrrolo[2,3-b]pyridine are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including cross-coupling to form arylated derivatives, which are valuable in medicinal chemistry. The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution or palladium-catalyzed coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The introduction of a bromine atom can significantly affect the compound's boiling point, melting point, solubility, and stability. These properties are essential for the practical application of these compounds in synthesis and drug development. The crystal packing of these compounds can also exhibit intermolecular interactions such as hydrogen bonding and π-π interactions, which can further influence their properties and reactivity .

Scientific Research Applications

Synthesis of Natural Alkaloids

The compound 4-bromo-1H-pyrrolo[2,3-b]pyridine plays a critical role in the synthesis of natural alkaloids. For instance, its derivative, 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, is used to synthesize the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, which is a key intermediate in the total synthesis of the natural alkaloid variolin B. This approach involves the installation of the pyrimidine moiety, hydrolysis, and decarboxylation to create the advanced intermediate for variolin B synthesis. Additionally, this compound has been used in the new total synthesis of variolin B by selective and sequential C-N, C-C, and C-O palladium-mediated functionalization (Baeza et al., 2010).

Fischer Cyclization in Heterocycle Synthesis

The 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, a variant of 4-bromo-1H-pyrrolo[2,3-b]pyridine, is synthesized using Fischer indole cyclization in polyphosphoric acid. This method provides a pathway to construct the 5-bromo-7-azaindole scaffold with various substituents, demonstrating the versatility of 4-bromo-1H-pyrrolo[2,3-b]pyridine in synthesizing complex heterocycles (Alekseyev et al., 2015).

Study of Rearrangement and Derivatives

Research on 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives shows their potential in various rearrangements and syntheses. For example, studies on 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts and their rearrangement into derivatives of pyrrolo[3,2-b]pyridin-2-one provide insights into the compound's versatility in organic synthesis and rearrangement mechanisms (Jones & Phipps, 1974).

Building Blocks in Drug Discovery

The regioselective bromination of thieno[2,3-b]pyridine, leading to 4-bromothieno[2,3-b]pyridine, demonstrates the application of 4-bromo-1H-pyrrolo[2,3-b]pyridine in drug discovery. The resulting compound serves as a valuable building block for further synthesis and development in medicinal chemistry (Lucas et al., 2015).

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHTYOQWQEBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624173
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrrolo[2,3-b]pyridine

CAS RN

348640-06-2
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

Synthesis of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240. The further transformation of bromide x258 into the target product 240 is carried out in complete accordance with the transformation of bromide b191-1 into product ucb-108891-1 as described in examples 79.2 to 79.4. The yields are similar for intermediates 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine x259, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde x260 and 4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one x261. As a result, 1.0 g (5.1 mmol) of 4-bromo-1H-pyrrolo[2,3-b]pyridine x258 affords 0.45 g of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240.
Name
4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one
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product 240
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ucb-108891-1
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4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

The further transformation of bromide x258 into the target product 240 is carried out in complete accordance with the transformation of bromide b191-1 into product ucb-108891-1 as described in examples 79.2 to 79.4. The yields are similar for intermediates 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine x259, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde x260 and 4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one x261. As a result, 1.0 g (5.1 mmol) of 4-bromo-1H-pyrrolo[2,3-b]pyridine x258 affords 0.45 g of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240.
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0 (± 1) mol
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product 240
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ucb-108891-1
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4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one
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0 (± 1) mol
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reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-1H-pyrrolo[2,3-b]pyridine
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4-bromo-1H-pyrrolo[2,3-b]pyridine
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4-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-bromo-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
24
Citations
X Zhao, W Huang, Y Wang, M Xin, Q Jin, J Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of pyrrolo[2,3-b]pyridine-based derivatives were designed as potent Bruton’s tyrosine kinase (BTK) inhibitors by using a scaffold-hopping strategy. Structure–activity …
Number of citations: 21 www.sciencedirect.com
C Thibault, A L'Heureux, RS Bhide, R Ruel - Organic Letters, 2003 - ACS Publications
Two routes describing the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (4a) from 1H-pyrrolo[2,3-b]pyridine N-oxide (1) are presented. Regioselective fluorination was achieved …
Number of citations: 63 pubs.acs.org
R Surasani, D Kalita, AVD Rao… - Beilstein Journal of …, 2012 - beilstein-journals.org
Simple and efficient procedures for palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindole (1H-pyrrole [2, 3-b] pyridine), with amides, amines, amino acid …
Number of citations: 26 www.beilstein-journals.org
S Figueroa-Pérez, S Bennabi, H Schirok, M Thutewohl - Tetrahedron letters, 2006 - Elsevier
6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are versatile building blocks that allow the synthesis of 4-substituted 7-azaindole derivatives by simple nucleophilic …
Number of citations: 15 www.sciencedirect.com
M Gehringer, M Forster, E Pfaffenrot, SM Bauer… - …, 2014 - Wiley Online Library
The Janus kinases (JAKs) are a family of cytosolic tyrosine kinases crucially involved in cytokine signaling. JAKs have been demonstrated to be valid targets in the treatment of …
M Gehringer, M Forster, SA Laufer - ACS Combinatorial Science, 2015 - ACS Publications
A solution-phase parallel synthesis of triazole-derived ruxolitinib analogues was developed in the current study. The method employs copper-catalyzed azide–alkyne cycloaddition to …
Number of citations: 22 pubs.acs.org
X Chen, D Cao, C Liu, F Meng, Z Zhang… - Journal of medicinal …, 2023 - ACS Publications
Neuropathic pain (NP) is an intolerable pain syndrome that arises from continuous inflammation and excitability after nerve injury. Only a few NP therapeutics are currently available, …
Number of citations: 3 pubs.acs.org
RY Nimje, D Vytla, P Kuppusamy… - The Journal of …, 2020 - ACS Publications
Unnatural amino acids play an important role in peptide based drug discovery. Herein, we report a class of differentially protected azatryptophan derivatives synthesized from N-tosyl-3-…
Number of citations: 5 pubs.acs.org
Y Zhu, Y Ma, W Zu, J Song, H Wang… - Journal of Medicinal …, 2020 - ACS Publications
A series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with NF-κB inducing kinase (NIK) inhibitory activity were obtained through structure-based drug design and …
Number of citations: 13 pubs.acs.org
ND Adams, JL Adams, JL Burgess… - Journal of medicinal …, 2010 - ACS Publications
The Aurora kinases play critical roles in the regulation of mitosis and are frequently overexpressed or amplified in human tumors. Selective inhibitors may provide a new therapy for the …
Number of citations: 116 pubs.acs.org

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